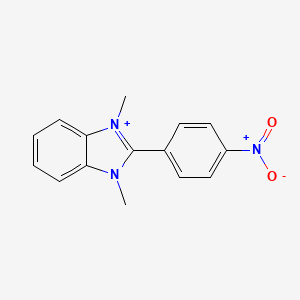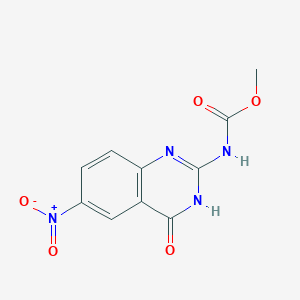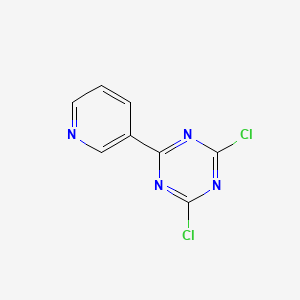
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 3-aminopyridine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: Cyanuric chloride is added to a solution of 3-aminopyridine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted triazines, which can have various functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to altered cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a pyridinyl group.
2,4-Dichloro-6-methyl-1,3,5-triazine: Contains a methyl group, leading to different chemical properties.
2,4-Dichloro-6-(4-pyridyl)-1,3,5-triazine: Similar to the target compound but with the pyridinyl group at a different position.
Uniqueness
2,4-Dichloro-6-(pyridin-3-YL)-1,3,5-triazine is unique due to the presence of the pyridinyl group at the 3-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H4Cl2N4 |
|---|---|
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
2,4-dichloro-6-pyridin-3-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H |
Clé InChI |
OOQOMWGGENUWJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



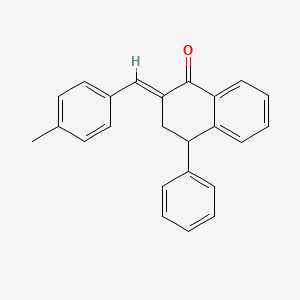
![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
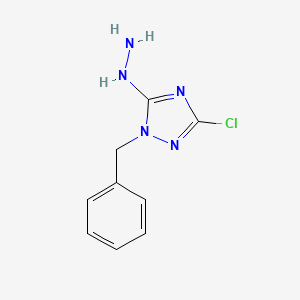
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)

